4-(Cyclopropylmethylthio)phenylboronic acid
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Overview
Description
4-(Cyclopropylmethylthio)phenylboronic acid is a chemical compound with the molecular formula C10H13BO2S . It has a molecular weight of 208.09 . This compound is used in scientific research and contributes to advancements in drug discovery, catalysis, and organic synthesis.
Molecular Structure Analysis
The molecular structure of 4-(Cyclopropylmethylthio)phenylboronic acid consists of a phenyl ring attached to a boronic acid group and a cyclopropylmethylthio group . The average mass of the molecule is 208.085 Da and the monoisotopic mass is 208.072937 Da .Chemical Reactions Analysis
Boronic acids, including 4-(Cyclopropylmethylthio)phenylboronic acid, are known to form reversible complexes with diols, which leads to their utility in various sensing applications . They are also used in Suzuki–Miyaura coupling reactions, a type of carbon-carbon bond-forming reaction .Physical And Chemical Properties Analysis
4-(Cyclopropylmethylthio)phenylboronic acid is a solid at room temperature and should be stored at 2-8°C . It has a molecular weight of 208.09 .Scientific Research Applications
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Scientific Field: Analytical and Therapeutic Applications
- Phenylboronic acid (PBA) derivatives are known to form reversible complexes with polyols, including sugars . This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications .
- The interaction with sialic acid is a new class of molecular targets and other PBA-based strategies for drug delivery applications .
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Scientific Field: Organic Polymers
- Phenylboronic acid (PBA) is a unique molecule which could selectively recognize cis-diol containing molecules (cis-diols) e.g., nucleosides, catechols, saccharides, and glycoproteins through a reversible covalent reaction .
- The principle of boronate affinity reaction is pH dependent, under high pH condition the PBA can form a covalent complex with the cis-diol group, when the pH environment changes to be acidic the complex will dissociate into the original PBA and the cis-diol .
- Such pH controllable capture/release feature of PBA gives great feasibility to develop pH responsive materials, which are widely applied in separation, sensing, imaging, diagnostic, and drug delivery .
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Scientific Field: Sensing Applications
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Scientific Field: Medicine, Agriculture, and Biotechnology
- “4-(Cyclopropylmethylthio)phenylboronic acid” is a compound with unique properties that have generated significant interest in the scientific community.
- The compound’s potential applications in a wide range of fields, including medicine, agriculture, and biotechnology, suggest that it will continue to be a subject of many future studies.
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Scientific Field: R&D
- Scientific Field: Biochemical Tools
- Boronic acid molecules, including “4-(Cyclopropylmethylthio)phenylboronic acid”, can be used as biochemical tools for various purposes, including the interference in signalling pathways, enzyme inhibition, and cell delivery systems .
- They can also be used for electrophoresis of glycated molecules, and in polymers for the controlled release of insulin .
Safety And Hazards
When handling 4-(Cyclopropylmethylthio)phenylboronic acid, avoid dust formation and inhalation. It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes . In case of accidental ingestion or contact with skin or eyes, seek immediate medical attention .
properties
IUPAC Name |
[4-(cyclopropylmethylsulfanyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO2S/c12-11(13)9-3-5-10(6-4-9)14-7-8-1-2-8/h3-6,8,12-13H,1-2,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUDUPVJZBDKND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)SCC2CC2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675229 |
Source
|
Record name | {4-[(Cyclopropylmethyl)sulfanyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopropylmethylthio)phenylboronic acid | |
CAS RN |
1217501-03-5 |
Source
|
Record name | {4-[(Cyclopropylmethyl)sulfanyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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